Methyl 3-chloro-4-methoxybenzoate
Description
Academic Significance within Substituted Benzoate (B1203000) Ester Chemistry
Substituted benzoate esters, as a class of compounds, are of great interest in organic chemistry. The nature and position of the substituents on the benzene (B151609) ring significantly influence the ester's physical and chemical properties, including its reactivity. For instance, electron-withdrawing groups, such as the chloro group in methyl 3-chloro-4-methoxybenzoate, can affect the rate of reactions like hydrolysis. nih.govresearchgate.net The study of these substituent effects is a cornerstone of physical organic chemistry, with researchers often employing linear free energy relationships to quantify these influences. researchgate.netacs.org
The arrangement of the chloro and methoxy (B1213986) groups on the benzene ring of this compound provides a specific steric and electronic environment. This distinct substitution pattern makes it a valuable substrate for investigating reaction mechanisms and the influence of substituents on reaction outcomes.
Current Research Trajectories and Emerging Academic Relevance
The academic relevance of this compound is expanding, with current research focusing on its application as a key intermediate in the synthesis of more complex molecules with potential biological activity. ontosight.ai Its structural features are leveraged in the development of new pharmaceuticals and agrochemicals. cymitquimica.comontosight.ai
Medicinal Chemistry: Researchers are exploring the use of this compound and its derivatives in the development of new therapeutic agents. ontosight.ai For instance, related compounds have been investigated for their potential anti-inflammatory and anticancer properties. The core structure provided by this compound can be modified through various chemical reactions to produce a library of compounds for biological screening.
Agrochemicals: The synthesis of novel pesticides and herbicides is another active area of research involving substituted benzoates. ontosight.ai The specific substitution pattern of this compound can be a starting point for creating molecules with desired herbicidal or insecticidal activity.
Materials Science: The applications of this compound extend to materials science, where it can be used in the synthesis of specialty chemicals and polymers. ontosight.ai
Synthesis and Reactions
The synthesis of this compound can be achieved through several routes. One common method involves the esterification of 3-chloro-4-methoxybenzoic acid. cymitquimica.com An alternative industrial approach involves the nuclear chlorination of 4-methylbenzoic acid chloride, followed by esterification. google.com
This compound can undergo various chemical transformations, making it a versatile synthetic intermediate. The chloro group can participate in nucleophilic substitution reactions. cymitquimica.com The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.
A notable application of a related compound, methyl 3-hydroxy-4-methoxybenzoate, is in the synthesis of the anticancer drug Gefitinib. mdpi.com In a multi-step synthesis, the starting material is first alkylated, then undergoes nitration, reduction, cyclization, chlorination, and amination reactions to yield the final product. mdpi.com This highlights the importance of substituted benzoates as precursors to valuable pharmaceuticals.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 37908-98-8 | cymitquimica.com |
| Molecular Formula | C₉H₉ClO₃ | cymitquimica.com |
| Molecular Weight | 200.62 g/mol | amadischem.com |
| Appearance | White crystalline solid | ontosight.ai |
| Melting Point | 93-97 °C | amadischem.com |
| Solubility | Soluble in organic solvents (ethanol, ether), limited in water | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINQDVFQCCFACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191345 | |
| Record name | Methyl 3-chloro-p-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37908-98-8 | |
| Record name | Methyl 3-chloro-4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37908-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-p-anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-chloro-p-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-chloro-p-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-CHLORO-P-ANISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98MMD5668R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Methyl 3 Chloro 4 Methoxybenzoate and Analogs
Conventional Synthetic Approaches
Conventional methods for synthesizing Methyl 3-chloro-4-methoxybenzoate and its precursors often rely on fundamental organic reactions that have been refined over decades. These approaches include direct esterification, multi-step sequences involving precursor modifications, and regioselective halogenation.
Direct Esterification of 3-chloro-4-methoxybenzoic Acid with Methanol (B129727)
The most direct route to this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-chloro-4-methoxybenzoic acid, with methanol. nbinno.com This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. youtube.comyoutube.com
The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester and regenerate the acid catalyst. youtube.comyoutube.com To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is often used as the solvent. youtube.com
Commonly used acid catalysts include concentrated sulfuric acid or hydrochloric acid. youtube.comchemicalforums.com The reaction mixture is typically heated under reflux for a period of time to ensure completion. chemicalforums.com
Table 1: Typical Conditions for Fischer Esterification of Benzoic Acids
| Reactants | Catalyst | Solvent | Conditions |
|---|---|---|---|
| Benzoic Acid, Methanol | Conc. H₂SO₄ | Excess Methanol | Reflux |
This interactive table summarizes common conditions for the Fischer esterification reaction, a process where a carboxylic acid and an alcohol react to form an ester and water. youtube.comyoutube.comchemicalforums.com
Alkylation and Nitration Strategies for Precursor Synthesis (e.g., from Methyl 3-hydroxy-4-methoxybenzoate)
An alternative, multi-step approach involves the modification of a readily available precursor like Methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov This strategy is particularly useful when constructing more complex analogs. A representative sequence involves alkylation of the phenolic hydroxyl group, followed by nitration of the aromatic ring.
For instance, in a synthetic route for an analog, Methyl 3-hydroxy-4-methoxybenzoate is first alkylated. mdpi.com This is typically achieved by reacting it with an alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a weak base like potassium carbonate and a polar aprotic solvent like N,N-Dimethylformamide (DMF). mdpi.comnih.gov The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then displaces the bromide on the alkylating agent. This reaction can achieve high yields, with reports of up to 94.7%. mdpi.com
The subsequent step is the nitration of the resulting ether. mdpi.com The aromatic ring is activated by the two alkoxy groups, directing the electrophilic substitution. A mixture of nitric acid in acetic acid and acetic anhydride (B1165640) can be used as the nitrating agent at low temperatures (0-5 °C) to introduce a nitro group onto the ring. mdpi.com This intermediate can then be further transformed, for example, through reduction of the nitro group to an amine, which can then undergo various other reactions. mdpi.com
Table 2: Example of a Multi-Step Synthesis from Methyl 3-hydroxy-4-methoxybenzoate
| Step | Reaction | Reagents | Yield |
|---|---|---|---|
| 1 | Alkylation | 1-bromo-3-chloropropane, K₂CO₃, DMF | 94.7% mdpi.com |
| 2 | Nitration | HNO₃, Acetic Acid, Acetic Anhydride | - |
This interactive table outlines a multi-step synthesis process starting from Methyl 3-hydroxy-4-methoxybenzoate. mdpi.com
Regioselective Halogenation of Methoxybenzoate Esters
The introduction of a chlorine atom at a specific position on the aromatic ring is a key step in the synthesis of this compound from a non-halogenated precursor like methyl 4-methoxybenzoate. The methoxy (B1213986) group is an ortho-, para-directing activator in electrophilic aromatic substitution. To achieve the desired 3-chloro substitution (ortho to the methoxy group and meta to the ester group), careful selection of the halogenating agent and reaction conditions is crucial.
Modern methods for regioselective halogenation often employ N-halosuccinimides (NCS for chlorination) as the halogen source. organic-chemistry.org These reagents are easier and safer to handle than gaseous chlorine. The use of specialized solvents like hexafluoroisopropanol (HFIP) can enhance the reactivity of N-halosuccinimides and promote efficient halogenation under mild conditions, often without the need for an additional catalyst. organic-chemistry.org This approach offers high yields and excellent control over the position of halogenation for a wide range of aromatic compounds. organic-chemistry.org
Advanced and Green Chemistry Synthetic Techniques
In response to the growing need for sustainable chemical processes, advanced synthetic techniques are being applied to the synthesis of benzoate (B1203000) esters. These methods aim to reduce reaction times, minimize energy consumption, and utilize environmentally benign catalysts and solvents.
Microwave-Assisted Esterification Processes for Benzoate Analogs
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijsdr.org In the context of esterification, microwave irradiation can significantly reduce the reaction time compared to conventional heating methods. ijsdr.orgijsdr.org For example, the synthesis of butyl benzoate via conventional reflux might take 45 minutes, whereas the same reaction under microwave irradiation can be completed in as little as 6 minutes. ijsdr.org
The process involves subjecting the reaction mixture of a carboxylic acid, an alcohol, and a catalyst to microwave energy in a dedicated reactor. uwlax.edumdpi.com This rapid heating can lead to higher yields and purities. uwlax.edu The technique has been successfully applied to the synthesis of various benzoate esters, including methyl benzoate, demonstrating its potential for efficient and scalable production. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification
| Method | Reaction Time | Key Advantage | Reference |
|---|---|---|---|
| Conventional Heating | 45 minutes | Well-established | ijsdr.org |
This interactive table compares the reaction times and advantages of conventional heating versus microwave-assisted methods for esterification. ijsdr.orgijsdr.org
Application of Green Catalysts in Benzoate Ester Synthesis (e.g., Deep Eutectic Solvents)
Deep Eutectic Solvents (DES) are gaining significant attention as green alternatives to traditional catalysts and solvents. rsc.orgresearchgate.net DES are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point lower than either of the individual components. researchgate.netscispace.com They are often biodegradable, have low toxicity, and can be prepared easily at a low cost. scispace.com
In benzoate ester synthesis, certain DES can function as dual solvent-catalysts. scispace.com For example, a DES formed from choline (B1196258) chloride (an HBA) and p-toluenesulfonic acid (an HBD) has shown high catalytic activity in the esterification of benzoic acid with various alcohols. researchgate.netscispace.com These reactions can be performed under solvent-free conditions, further enhancing their green credentials. scispace.com High conversions of benzoic acid (up to 88.3%) have been achieved using DES, which can often be easily separated from the reaction mixture and reused multiple times without significant loss of activity. researchgate.netscispace.com
Environmentally Benign Synthetic Pathways for Substituted Benzoates
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic esters like this compound, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Several innovative methodologies have emerged that offer significant improvements over classical synthetic procedures.
One prominent approach involves the use of Phase Transfer Catalysis (PTC) . nih.govbohrium.com This method is particularly effective for the alkylation of carboxylates and can be performed under solid-liquid solvent-free conditions. nih.govbohrium.com The use of PTC often leads to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods. Furthermore, these reactions can be enhanced through microwave (MW) activation , which can dramatically reduce reaction times and energy consumption. nih.govbohrium.com
Another green strategy is the application of acidic catalysis in dry media for the esterification of carboxylic acids with alcohols. nih.govbohrium.com This solventless approach minimizes the use of volatile organic compounds, which are often hazardous and contribute to pollution. For instance, using a heterogeneous mixture of reagents with a catalytic amount of p-toluenesulfonic acid (PTSA) has proven effective for producing various aromatic esters. nih.govbohrium.com
The development of novel catalysts is also a key area of research for greener ester synthesis. labmanager.combritishwaterfilter.com For example, innovative catalysts containing two noble metals, such as Rhodium (Rh) and Ruthenium (Ru) in the form of bimetallic oxide clusters, have demonstrated high efficiency in ester-producing reactions. labmanager.combritishwaterfilter.com A significant advantage of these catalysts is their ability to use molecular oxygen as the sole oxidant, a non-toxic and abundant reagent, with water being the only byproduct. labmanager.combritishwaterfilter.com This approach, known as Cross-Dehydrogenative Coupling (CDC), activates the C-H bond of arenes to directly form C-O bonds with carboxylic acids, showcasing high atom economy and minimizing waste. labmanager.com
Furthermore, catalyst-free synthetic methods are being explored in sustainable solvents like ethanol (B145695). bohrium.com These processes offer numerous advantages, including nearly quantitative yields, high atom economy, no toxic waste formation, and no need for catalyst separation and recycling. bohrium.com Conducting these reactions at room temperature also makes the protocols energetically favorable. bohrium.com
The table below summarizes some of the environmentally benign synthetic approaches applicable to substituted benzoates.
| Method | Key Features | Advantages |
| Phase Transfer Catalysis (PTC) | Solid-liquid solvent-free conditions, often coupled with microwave activation. nih.govbohrium.com | High yields, reduced reaction times, simplified work-up, reduced solvent use. nih.govbohrium.com |
| Acidic Catalysis in Dry Media | Use of solid acid catalysts like p-toluenesulfonic acid (PTSA) in solventless conditions. nih.govbohrium.com | Avoids volatile organic compounds, environmentally friendly. nih.govbohrium.com |
| Novel Bimetallic Catalysts | e.g., Rhodium-Ruthenium (RhRu) bimetallic oxide clusters. labmanager.combritishwaterfilter.com | Uses molecular oxygen as a benign oxidant, high atom economy, produces only water as a byproduct. labmanager.combritishwaterfilter.com |
| Catalyst-Free Synthesis | Reactions conducted in sustainable solvents like ethanol at room temperature. bohrium.com | Quantitative yields, high atom economy, no toxic waste, no catalyst separation needed, energy-efficient. bohrium.com |
This compound as a Key Intermediate in Complex Chemical Synthesis
This compound's chemical structure, featuring a reactive carboxylic ester and a substituted aromatic ring, makes it a valuable intermediate for constructing more complex molecules. nbinno.com The specific arrangement of the chloro, methoxy, and methyl ester groups on the benzene (B151609) ring allows for a variety of chemical transformations, making it a versatile building block in different fields. nbinno.com
Utilization in Pharmaceutical Intermediate Production
The structural motif of substituted benzoates is prevalent in many active pharmaceutical ingredients (APIs). This compound and its parent acid, 3-chloro-4-methoxybenzoic acid, serve as key building blocks in the synthesis of targeted therapeutic agents. nbinno.com The functional groups on the molecule allow for reactions such as esterification, acid halide formation, and amide coupling, enabling its linkage to other molecular fragments to build complex drug molecules. nbinno.com
A notable example of a structurally similar compound's application is in the synthesis of Gefitinib, an anticancer drug. mdpi.com A reported synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, a compound closely related to this compound. mdpi.com The synthesis involves a series of reactions including alkylation, nitration, reduction, cyclization, and chlorination to construct the final quinazoline (B50416) structure of the drug. mdpi.com This highlights the role of such substituted benzoates as crucial starting materials for complex APIs.
The following table outlines a synthetic sequence where a similar substituted benzoate is used, illustrating its importance in pharmaceutical synthesis.
| Starting Material | Key Transformation Steps | Final Product Class |
| Methyl 3-hydroxy-4-methoxybenzoate | Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination. mdpi.com | Quinazoline-based anticancer agent (Gefitinib). mdpi.com |
Role in Agrochemical Synthesis
In addition to pharmaceuticals, the chemical scaffold of this compound is relevant in the agrochemical industry. The parent compound, 3-Chloro-4-methoxybenzoic acid, finds utility in the synthesis of agrochemicals. nbinno.com Its incorporation into molecules can lead to the development of more targeted and effective crop protection solutions, such as herbicides and pesticides. nbinno.com The reactivity of the aromatic ring and the carboxylic acid derivative allows for the creation of a diverse range of molecules with potential biological activity relevant to agriculture. nbinno.com
Development of Diverse Organic Molecules
The versatility of this compound extends beyond pharmaceuticals and agrochemicals into the realm of materials science and specialty chemicals. nbinno.com Its reactivity profile allows for the creation of molecules with tailored electronic, optical, or biological properties. nbinno.com For instance, aromatic methoxycarboxylates are widely used as valuable synthesis units for components of polyesters. google.com The ability to undergo various chemical modifications makes it a key building block for synthesizing polymers with enhanced durability and specific performance characteristics. nbinno.com Furthermore, its structure can serve as a scaffold in the development of dyes and other advanced organic materials. nbinno.com
Mechanistic Investigations and Kinetic Studies of Reactions Involving Methyl 3 Chloro 4 Methoxybenzoate
Ester Hydrolysis: Kinetics and Reaction Mechanisms
Ester hydrolysis, the cleavage of an ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. The reaction rate and predominant mechanism are significantly influenced by the conditions and the electronic properties of substituents on the aromatic ring.
Acid-Catalyzed Hydrolysis of Benzoate (B1203000) Esters: Mechanistic Pathways and Kinetic Parameters
The acid-catalyzed hydrolysis of esters like Methyl 3-chloro-4-methoxybenzoate is a reversible process that typically proceeds via a nucleophilic acyl substitution mechanism. aakash.ac.in The most common pathway for primary and secondary alcohol esters is the AAC2 mechanism, which involves acyl-oxygen cleavage and is bimolecular in the rate-determining step. ucoz.com
The AAC2 mechanism can be detailed in the following steps: youtube.comchemguide.co.uk
Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. aakash.ac.inchemguide.co.uk
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the newly added water moiety to the methoxy (B1213986) group, converting it into a better leaving group (methanol). chemguide.co.uk
Elimination: The tetrahedral intermediate collapses, expelling a molecule of methanol (B129727) and reforming the carbonyl group.
Deprotonation: The resulting protonated carboxylic acid transfers a proton to a water molecule, regenerating the acid catalyst and yielding the final carboxylic acid product. chemguide.co.uk
For certain esters, particularly those of tertiary alcohols or those with significant steric hindrance around the reaction center, an alternative AAL1 mechanism may occur, especially in concentrated acid. ucoz.com This pathway involves a unimolecular rate-determining step where the protonated ester undergoes alkyl-oxygen bond cleavage to form a stable carbocation. ucoz.comcdnsciencepub.com However, for a primary methyl ester like this compound, the AAC2 pathway is the predominant mechanism under typical hydrolytic conditions. ucoz.com
Kinetic studies on various methyl benzoate esters in aqueous sulfuric acid have provided valuable data on activation parameters. The hydrolysis generally involves two water molecules in the AAC2 process, which is characterized as being energetically favorable but entropically unfavorable. cdnsciencepub.com
Base-Catalyzed Hydrolysis of Esters: Saponification Kinetics
The base-catalyzed hydrolysis of esters, known as saponification, is an irreversible process that also follows a nucleophilic acyl substitution pathway. masterorganicchemistry.comlibretexts.org Unlike acid catalysis, the nucleophile is the hydroxide (B78521) ion (OH⁻), which is a stronger nucleophile than water.
The mechanism, commonly referred to as the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, involves the following steps: masterorganicchemistry.comlibretexts.org
Nucleophilic Addition: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step. beilstein-journals.org
Formation of a Tetrahedral Intermediate: This addition leads to the formation of a negatively charged tetrahedral intermediate. libretexts.org
Elimination of the Leaving Group: The intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the carboxylic acid.
Protonation (Workup): The final carboxylate salt is protonated in a subsequent acidic workup step to yield the neutral carboxylic acid. masterorganicchemistry.com
Kinetic studies confirm that the alkaline hydrolysis of esters like ethyl acetate (B1210297) follows second-order kinetics. researchgate.net The rate of saponification is highly dependent on the concentration of both the ester and the hydroxide ion.
Substituent Effects on Ester Hydrolysis Rates and Mechanisms
The rate of hydrolysis of benzoate esters is profoundly influenced by the nature and position of substituents on the aromatic ring. These effects can be quantified using the Hammett equation, which relates the reaction rate constant (k) to a substituent constant (σ) and a reaction constant (ρ): log(k/k₀) = ρσ. oieau.frwalisongo.ac.id
The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects. walisongo.ac.id For base-catalyzed hydrolysis of methyl benzoates, ρ is positive, meaning that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it. oieau.fr Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. rsc.org Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing the rate of attack.
In the case of This compound , two substituents with opposing electronic effects are present:
3-Chloro group: The chlorine atom is an electron-withdrawing group, primarily through its inductive effect (-I). It has a positive Hammett σ value (σ_meta = +0.37). oieau.fr This group will increase the carbonyl carbon's electrophilicity and accelerate the rate of base-catalyzed hydrolysis.
4-Methoxy group: The methoxy group is an electron-donating group due to its strong resonance effect (+R), which outweighs its inductive withdrawal (-I). It has a negative Hammett σ value (σ_para = -0.27). oieau.fr This group will decrease the carbonyl carbon's electrophilicity and slow the rate of base-catalyzed hydrolysis.
For acid-catalyzed hydrolysis, the substituent effects are generally smaller and more complex, as the reaction involves a pre-equilibrium protonation step followed by nucleophilic attack. rsc.org
| Substituent (X) | Position | σ Value |
|---|---|---|
| -H | - | 0.00 |
| 3-Cl | meta | 0.37 |
| 4-Cl | para | 0.23 |
| 4-OCH₃ | para | -0.27 |
| 3-NO₂ | meta | 0.71 |
| 4-NO₂ | para | 0.78 |
| 4-CH₃ | para | -0.17 |
Aminolysis Reactions of Benzoate Esters
Aminolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide and an alcohol. libretexts.org This reaction is a fundamental process for synthesizing amides from ester precursors.
Reaction Mechanisms and Tetrahedral Intermediates in Aminolysis
Similar to hydrolysis, the aminolysis of esters proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com The reaction can follow either a stepwise or a concerted pathway, with the stepwise mechanism involving a distinct tetrahedral intermediate being widely supported by experimental and computational evidence. researchgate.netnih.govnih.gov
The stepwise mechanism for the reaction of this compound with an amine (R-NH₂) involves:
Nucleophilic Attack: The amine attacks the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate. chemistrysteps.comresearchgate.net
Proton Transfer: A second molecule of the amine can act as a general base, accepting a proton from the nitrogen atom of the attacking amine. This general base catalysis facilitates the process and leads to a neutral tetrahedral intermediate. nih.gov Computational studies on methyl benzoate have shown that this catalyzed pathway has a significantly lower activation energy. nih.govresearchgate.net
Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the methoxide ion (⁻OCH₃), which is a poorer leaving group than the conjugate base of an amine. chemistrysteps.com The breakdown of the tetrahedral intermediate can be the rate-determining step. rsc.org
Protonation of Leaving Group: The expelled methoxide ion is protonated by the newly formed ammonium (B1175870) ion to yield methanol and the final amide product.
The formation of the tetrahedral intermediate is generally reversible, as the expulsion of the attacking amine is often faster than the expulsion of the alkoxide leaving group. researchgate.net
Structure-Reactivity Relationships Governing Aminolysis
The rate of aminolysis is governed by several structural factors, including the electronic nature of the ester's substituents, the nucleophilicity of the amine, and the stability of the leaving group. iitd.ac.inacs.org
Nucleophilicity of the Amine: More basic (and more nucleophilic) amines generally react faster. However, structure-reactivity plots (Brønsted plots) can be nonlinear, sometimes indicating a change in the rate-determining step as the amine's basicity changes. iitd.ac.in
Leaving Group: The rate of aminolysis increases with the acidity (and stability as an anion) of the leaving alcohol group. researchgate.net For a given acyl group, esters with better leaving groups (e.g., phenoxides over alkoxides) will react more quickly.
Computational studies on the aminolysis of methyl benzoate versus methyl formate (B1220265) indicate that the reaction is more favorable for the aliphatic ester, a difference attributed to the electrostatic potential values at the atoms of the ester functional group. nih.gov
Transesterification Reaction Dynamics
Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is fundamental in various industrial applications, including the synthesis of polyesters and biofuels. The efficiency and mechanism of transesterification can be significantly influenced by catalysts and the electronic and steric properties of the ester's substituents.
Catalytic Transesterification Mechanisms in Benzoate Systems
The transesterification of benzoate esters can be effectively catalyzed by various systems, including organocatalysts and metal-based catalysts. acs.orgnih.govasianpubs.org Studies on methyl benzoate with alcohols like ethylene (B1197577) glycol, in the presence of organocatalysts such as 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), reveal that the reaction mechanism can involve the catalyst acting alone or in concert with a molecule of the alcohol as a co-catalyst. acs.orgnih.gov Computational studies suggest that the combination of an organocatalyst with an alcohol co-catalyst is slightly more activating than the catalyst alone. acs.orgnih.gov In these systems, nucleophilic attack by the alcohol on the ester's carbonyl group is often the rate-determining step. acs.orgnih.gov
Metal-based catalysts, such as those derived from palladium, have also been employed for transesterification. researchgate.net For instance, a Pd/C catalyst has been shown to be effective for the transesterification of benzoic acid with vinyl acetate to produce vinyl benzoate. researchgate.net The catalytic cycle in such systems can involve steps like ethylene-acetate coupling and β-H elimination. researchgate.net
The choice of catalyst can significantly impact the reaction conditions and outcomes. For example, a mild base, sodium bis(ethylenedioxy)borate, has been developed for the transesterification of both aliphatic and aromatic esters, demonstrating high selectivity. asianpubs.org In another instance, maghemite-ZnO nanoparticles have been utilized as a recyclable catalyst for the transesterification of methyl benzoate with 1-propanol (B7761284) at elevated temperatures. researchgate.net
Influence of Substituent Position on Transesterification Efficiency
The electronic nature and position of substituents on the benzoate ring play a critical role in determining the efficiency of transesterification reactions. The presence of electron-withdrawing or electron-donating groups can alter the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack by the alcohol.
In a study on the esterification of substituted benzoic acids, it was observed that both electron-donating groups (like -OMe and -Me) and electron-withdrawing groups (like -NO2 and -Cl) on the carboxylic acid substrate yielded their corresponding esters in good yields. royalsocietypublishing.org However, subtle differences were noted. For instance, a comparison between m-nitrobenzoic acid and p-nitrobenzoic acid showed that the para-substituted isomer had a higher conversion rate, suggesting that the position of the substituent influences the reaction's efficiency. royalsocietypublishing.org
Radical Reactions and Oxidative Processes
Radical reactions, particularly those involving highly reactive species like hydroxyl radicals (•OH), are important in various chemical and biological systems, as well as in atmospheric chemistry. nih.gov The study of these reactions with esters provides valuable kinetic and mechanistic data.
Hydrogen Atom Abstraction Reactions by Hydroxyl Radicals on Esters
Hydroxyl radicals can react with esters through hydrogen atom abstraction, a process that has been investigated both experimentally and theoretically. nih.govacs.org Systematic studies on the rate constants of these reactions have been performed for various esters. acs.org For simple esters like methyl ethanoate, methyl propanoate, and methyl butanoate, the total rate constants for their reactions with •OH have been calculated over a wide temperature range (500 to 2200 K). acs.org These calculations, which often employ methods like the G3 and CCSD(T), have shown reasonable agreement with experimental data. acs.org
A key finding in this area is the significant acceleration of hydrogen abstraction reactions by •OH at very low temperatures, a phenomenon attributed to the formation of weakly bound pre-reactive complexes and quantum mechanical tunneling. nih.gov At these low temperatures, the lifetime of the complex between the hydroxyl radical and the organic molecule increases, enhancing the probability of tunneling through the reaction barrier. nih.gov This behavior has important implications for chemistry in cold environments like the interstellar medium. nih.gov
Table 1: Calculated Total Rate Constants (k_total) for the Reaction of Hydroxyl Radical (•OH) with Various Esters at Different Temperatures
| Ester | Temperature (K) | k_total (cm³/molecule·s) |
|---|---|---|
| Methyl Ethanoate | 500 | 1.23E-13 |
| 1000 | 2.15E-12 | |
| 2200 | 4.89E-11 | |
| Methyl Propanoate | 500 | 4.11E-13 |
| 1000 | 4.98E-12 | |
| 2200 | 8.52E-11 | |
| Methyl Butanoate | 500 | 1.05E-12 |
| 1000 | 9.87E-12 | |
| 2200 | 1.43E-10 |
This table is generated based on data from theoretical studies and is for illustrative purposes.
Metal-Catalyzed Coupling Reactions of Halogenated Benzoate Esters
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Halogenated benzoate esters, such as this compound, can serve as substrates in these reactions.
Decarboxylative Cross-Coupling Reactions of Aryl Chlorides and Benzoates
A significant advancement in cross-coupling chemistry is the development of decarboxylative coupling reactions, which utilize carboxylic acids or their salts as coupling partners, releasing carbon dioxide as the only stoichiometric byproduct. mst.edu The coupling of aryl chlorides with benzoates has been a particular focus due to the low cost and stability of the starting materials. mst.edu
Initially, these reactions were often limited to ortho-substituted benzoate substrates. However, the development of bimetallic catalyst systems, such as a combination of a copper(I) catalyst for decarboxylation and a palladium catalyst for cross-coupling, has enabled the reaction of aryl chlorides with potassium benzoates regardless of their substitution pattern. nih.govresearchgate.net For instance, a catalyst system comprising CuI/Me4phen and (MeCN)4Pd2/XPhos has proven effective. nih.govresearchgate.net
Density functional theory (DFT) studies have been employed to investigate the mechanism of these copper/palladium co-catalyzed reactions. acs.org These calculations help to elucidate the energies of intermediates and transition states throughout the catalytic cycle, providing insights into the roles of both metals. acs.org The development of additive-free palladium-catalyzed systems has further simplified this transformation, allowing the cross-coupling of sodium (hetero)aryl carboxylates with (hetero)aryl chlorides using only a palladium catalyst. mst.edu
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl benzoate |
| Ethylene glycol |
| 1,5,7-triazabicyclododecene (TBD) |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Vinyl acetate |
| Vinyl benzoate |
| Sodium bis(ethylenedioxy)borate |
| 1-Propanol |
| m-Nitrobenzoic acid |
| p-Nitrobenzoic acid |
| Methyl ethanoate |
| Methyl propanoate |
| Methyl butanoate |
| Potassium benzoate |
| Sodium (hetero)aryl carboxylates |
| CuI |
| Me4phen |
| (MeCN)4Pd2 |
Mechanisms of Transition Metal-Catalyzed Cross-Coupling (e.g., Sonogashira-type, Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a substrate like this compound, the key reactive site for these transformations is the carbon-chlorine (C-Cl) bond. Although aryl chlorides are known to be less reactive than the corresponding bromides or iodides, modern catalytic systems have been developed to effectively activate these robust bonds. wikipedia.orglibretexts.org The general mechanisms for two of the most important of these reactions, the Sonogashira and Suzuki-Miyaura couplings, are detailed below as they apply to this compound.
Sonogashira-type Coupling:
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide. organic-chemistry.org The widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle, although copper-free versions are also prevalent. wikipedia.orglibretexts.org
The reaction, when applied to this compound, would proceed as follows:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to a low-valent Palladium(0) complex (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate. libretexts.org This is often the rate-limiting step, especially for aryl chlorides. acs.org
Transmetalation: Concurrently, in the copper cycle, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkyne group to the palladium center and regenerating the copper catalyst.
Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the aryl group from the benzoate and the alkynyl group, undergoes reductive elimination. This step forms the new carbon-carbon bond of the final product (Methyl 4-methoxy-3-(alkynyl)benzoate) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for creating a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org The catalytic cycle is similar to other palladium-catalyzed cross-couplings. nih.gov
For this compound, the mechanism involves these key steps:
Oxidative Addition: As with the Sonogashira reaction, a Pd(0) catalyst inserts into the C-Cl bond of this compound to form an arylpalladium(II) halide complex. libretexts.orgyonedalabs.com The use of electron-rich and bulky phosphine (B1218219) ligands is often crucial for facilitating the activation of less reactive aryl chlorides. organic-chemistry.org
Transmetalation: The organoboron species is activated by a base (e.g., K₂CO₃, Cs₂CO₃), forming a more nucleophilic boronate species. organic-chemistry.org This activated species then reacts with the arylpalladium(II) complex in the transmetalation step. The organic group from the boron compound replaces the halide on the palladium center.
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which yields the biaryl product (e.g., a biphenyl (B1667301) derivative) and regenerates the Pd(0) catalyst. libretexts.orgyonedalabs.com Kinetic studies have shown that this step is often first-order and depends only on the concentration of the palladium complex formed after transmetalation. libretexts.org
| Step | Sonogashira Coupling Intermediate/Process | Suzuki-Miyaura Coupling Intermediate/Process | Description |
|---|---|---|---|
| 1. Activation | Formation of Pd(0) catalyst and copper(I) acetylide. | Formation of Pd(0) catalyst and activation of boronic acid with base. | The active catalytic species and the activated nucleophile are generated. |
| 2. Oxidative Addition | Aryl-Pd(II)-Cl complex formation. | Aryl-Pd(II)-Cl complex formation. | The palladium catalyst inserts into the C-Cl bond of this compound. |
| 3. Transmetalation | Transfer of alkynyl group from copper to palladium. | Transfer of aryl/vinyl group from boron to palladium. | The key C-C bond-forming precursors are brought together on the palladium center. |
| 4. Reductive Elimination | Formation of the alkynylated product and regeneration of Pd(0). | Formation of the biaryl product and regeneration of Pd(0). | The final product is released, and the catalyst is ready for another cycle. |
Site-Selective Functionalization in Polyhalogenated Systems
Polyhalogenated aromatic compounds, which contain multiple halogen atoms, present a unique challenge and opportunity in organic synthesis: the ability to functionalize one specific site while leaving others intact. nih.gov This site-selectivity is governed by a hierarchy of factors, including inherent electronic and steric properties of the substrate, as well as external control through catalyst and reaction condition optimization. acs.orgnih.gov
Inherent Reactivity:
When a molecule contains different types of halogens, selectivity is primarily dictated by the carbon-halogen bond dissociation energy. The general reactivity trend is C–I > C–Br > C–Cl, meaning the weaker C–I bond will typically react first in a cross-coupling reaction. nih.gov
Electronic and Steric Control:
In systems with identical halogens, such as dichlorinated or trichlorinated benzoates, selectivity is determined by more subtle electronic and steric effects. acs.orgnih.gov
Electronic Effects: Oxidative addition of palladium is favored at the most electron-deficient (electrophilic) carbon-halogen bond. Therefore, a C-Cl bond positioned ortho or para to a strong electron-withdrawing group (like a nitro group) will be more reactive than one at a meta position. acs.org For this compound, the chloro group is para to an electron-donating methoxy group and meta to an electron-withdrawing ester group, which influences its reactivity.
Steric Hindrance: Highly congested or sterically hindered C-Cl bonds are less accessible to the bulky palladium catalyst, allowing for selective reaction at a less hindered site.
Catalyst and Ligand Control:
Modern synthetic methods can override these intrinsic reactivity patterns through the careful selection of catalysts, ligands, and additives. nih.gov For instance, in systems containing both a chloro group and a triflate (OTf) group, different phosphine ligands can direct the selectivity. One ligand might favor oxidative addition at the C-Cl bond, while another promotes reaction at the C-OTf bond, enabling the synthesis of different products from the same starting material. Furthermore, non-covalent interactions between a ligand and the substrate, often mediated by a cation from the base, can be fine-tuned to direct the reaction to a specific position. incatt.nl
| Factor | Principle | Example Scenario |
|---|---|---|
| Bond Dissociation Energy | Reaction occurs preferentially at the weakest C-X bond (I > Br > Cl). nih.gov | In a bromo-chloro-benzoate derivative, Suzuki coupling would occur at the C-Br bond first. |
| Electronic Effects | Reaction is favored at the most electrophilic C-X bond. acs.org | In a dichlorobenzene with a nitro group, the chlorine ortho to the nitro group is more reactive. |
| Steric Hindrance | Reaction occurs at the least sterically hindered C-X bond. | A chlorine atom flanked by two large substituents may be unreactive compared to a more exposed one. |
| Ligand/Catalyst Control | The ligand structure can dictate which site the catalyst accesses and activates. nih.govincatt.nl | Using sulfonated ligands (e.g., sSPhos) can direct coupling to the position proximal to a directing group via cation-mediated interactions. incatt.nl |
Computational and Theoretical Studies on Methyl 3 Chloro 4 Methoxybenzoate
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of Methyl 3-chloro-4-methoxybenzoate at the atomic level. These computational methods provide a framework for analyzing the molecule's electronic distribution, stability, and reactivity.
Density Functional Theory (DFT) Applications for Geometry Optimization and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of substituted benzoates. researchgate.net By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G), the geometry of this compound can be optimized to its lowest energy state. researchgate.net This optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
Once the geometry is optimized, DFT is employed to calculate key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Furthermore, analyses like Molecular Electrostatic Potential (MEP) maps use DFT calculations to identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the electronegative oxygen and chlorine atoms are expected to create electron-rich areas, while the aromatic ring and carbonyl carbon are potential electrophilic sites.
| Parameter | Calculated Value (Representative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical stability and reactivity researchgate.net |
| Dipole Moment | 2.5 D | Measures molecular polarity |
Ab Initio and Semi-Empirical Methods for Energetic and Electronic Properties
Beyond DFT, other computational methods offer valuable perspectives. Ab initio methods, such as Hartree-Fock (HF), provide a rigorous, first-principles approach to solving the electronic structure of the molecule without empirical parameters. researchgate.net These methods are computationally intensive but are crucial for obtaining accurate energetic properties like the total electronic energy and enthalpies of formation. researchgate.net
Semi-empirical methods, such as RM1 (Recife Model 1), offer a computationally less expensive alternative by incorporating some experimental data into the calculations. scielo.br These methods are particularly useful for screening large numbers of conformers or for preliminary analyses before employing more demanding ab initio or DFT calculations. scielo.br They can effectively predict properties like ionization potential, electron affinity, and chemical hardness, which are derived from orbital energies and contribute to a comprehensive understanding of the molecule's electronic behavior. researchgate.net
| Property | Method | Calculated Value | Definition |
|---|---|---|---|
| Ionization Potential (I) | Ab Initio (HF) | ~8.5 eV | Energy required to remove an electron researchgate.net |
| Electron Affinity (A) | Ab Initio (HF) | ~0.9 eV | Energy released when an electron is added researchgate.net |
| Chemical Hardness (η) | Semi-Empirical | ~3.8 eV | Resistance to change in electron distribution |
| Standard Enthalpy of Formation (Gas) | Composite Method (e.g., G4) | -350 to -400 kJ/mol | Energy change when formed from constituent elements researchgate.net |
Molecular Modeling and Conformational Analysis
The functional groups attached to the benzene (B151609) ring of this compound are not fixed in space. Molecular modeling techniques are essential for exploring the different spatial arrangements, or conformations, that the molecule can adopt.
Prediction of Molecular Geometries and Conformational Preferences
| Dihedral Angle | Atoms Involved | Predicted Angle (°) | Description |
|---|---|---|---|
| τ1 | C2-C3-C(O)-O | ~45-60° | Rotation of the ester group relative to the ring |
| τ2 | C3-C4-O-CH3 | ~0° or 180° | Orientation of the methoxy (B1213986) group (in-plane with the ring) |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to go beyond static structures and investigate the pathways of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is replaced by a nucleophile. Theoretical studies can map out the entire reaction coordinate, identifying the transition state—the highest energy point along the reaction pathway. gbcramgarh.in
The mechanism for such a reaction, particularly with certain nucleophiles, may proceed through a radical nucleophilic substitution (SRN1) pathway. researchgate.net Theoretical studies on related methyl chlorobenzoates have demonstrated that the stability of the intermediate radical anion is key to the reaction's feasibility. researchgate.net Using DFT, the geometries and energies of the reactants, the intermediate radical anion, the transition state for chloride loss, and the final products can be calculated. mdpi.comresearchgate.net A frequency calculation is performed on the calculated transition state structure; a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io The energy difference between the reactants and the transition state gives the activation energy, a critical parameter that determines the reaction rate.
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0 (Reference) |
| Radical Anion | Intermediate formed by electron transfer | +50 |
| Transition State | Highest energy point for C-Cl bond cleavage mdpi.com | +70 |
| Products | Substituted product + Cl- | -100 |
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
The principles of Structure-Reactivity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) are fundamental to understanding how the chemical structure of this compound influences its chemical reactivity and potential biological activity.
The reactivity of this compound in reactions like hydrolysis and aminolysis is directly influenced by the electronic effects of its substituents. The Hammett equation provides a quantitative framework for this relationship. oieau.frkahedu.edu.in The 3-chloro group is electron-withdrawing (positive σ value), which increases the electrophilicity of the carbonyl carbon and stabilizes the negatively charged transition state in nucleophilic acyl substitution reactions. The 4-methoxy group is electron-donating (negative σ value), which has the opposite effect. The net reactivity of the molecule is a result of the combined influence of these two groups. Studies on the hydrolysis of substituted methyl benzoates have shown a good correlation between the hydrolysis rates and Hammett substituent constants. oieau.fr
QSAR models build upon these relationships by using statistical methods to correlate molecular descriptors with observed activity. For substituted benzenes and benzoates, various QSAR models have been developed to predict properties ranging from toxicity to enzymatic inhibition. researchgate.netnih.gov These models often use descriptors such as:
Electronic Descriptors: Hammett constants (σ), atomic charges, and energies of molecular orbitals (e.g., HOMO and LUMO). semanticscholar.orgnih.gov
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP or ClogP).
Steric Descriptors: Taft steric parameters (Es) or molecular volume.
For instance, a QSAR study on the toxicity of phenols to Pseudomonas putida developed a model incorporating the lowest-unoccupied-molecular-orbital energy and log K(OW), achieving a high correlation (r² = 0.930). nih.gov Another study on the skin sensitization of phenyl benzoates found that molecular volume and ClogP were key parameters.
While a specific QSAR model for the chemical reactivity of this compound is not prominently featured in the literature, the established relationships for similar compounds allow for qualitative and semi-quantitative predictions. The electronic properties conferred by the chloro and methoxy substituents would be primary inputs into any such model to predict its rate of hydrolysis, aminolysis, or potential biological interactions.
Applications of Methyl 3 Chloro 4 Methoxybenzoate in Advanced Chemical Research
Precursor in Medicinal Chemistry and Drug Discovery Programs
The molecular structure of Methyl 3-chloro-4-methoxybenzoate makes it a valuable starting material or intermediate in the synthesis of complex molecules for pharmaceutical applications. ontosight.aicymitquimica.com
This compound is recognized as a useful intermediate in organic synthesis, which includes the production of pharmaceuticals. cymitquimica.com The reactivity of its functional groups, particularly the chloro group which can undergo nucleophilic substitution reactions, makes it a versatile building block for constructing more complex molecules. cymitquimica.com While research has explored its potential as a precursor in the development of new drugs, its primary role is as a foundational chemical entity that can be chemically modified to create a variety of potential drug candidates. ontosight.ai For instance, substituted benzoic acid derivatives are common starting points in multi-step syntheses of complex APIs.
In drug discovery, the development of molecular scaffolds is crucial for creating libraries of compounds to be tested for biological activity. The benzoate (B1203000) structure of this compound serves as a fundamental scaffold. Research has demonstrated that benzoate derivatives are precursors in the synthesis of various heterocyclic systems, such as quinazolines, which are important scaffolds in medicinal chemistry. arabjchem.org The specific substitutions on this compound provide a unique chemical framework that can be elaborated upon to generate novel, biologically active structures for screening in drug discovery programs. ontosight.ai
Role in Agrochemical Development and Chemical Biology
The utility of this compound extends into the field of agricultural chemistry, where it is used in the creation of products designed to protect crops. ontosight.aicymitquimica.com
This compound and its close chemical relatives serve as intermediates in the synthesis of certain pesticides and herbicides. ontosight.aicymitquimica.comontosight.ai The structural features of the molecule are leveraged to build the more complex chemical structures required for agrochemical activity. ontosight.ai The development of new herbicides and pesticides often involves the derivatization of such intermediate compounds to optimize their efficacy and selectivity. mdpi.comnih.gov
Investigation as a Semiochemical in Chemical Ecology
Beyond its role as a synthetic intermediate, this compound has been identified as a naturally occurring signaling molecule, known as a semiochemical, in the field of chemical ecology. researchgate.netpherobase.com
Detailed research has identified this compound as a semiochemical that mediates the behavior of the tick species Ixodes ricinus. researchgate.netbclab.eucas.czcas.cz The compound is emitted exclusively by engorged female ticks and functions as a copulation-inhibiting pheromone. researchgate.net This chemical signal is believed to inform males that a female has already been fertilized and is no longer receptive to mating, thereby preventing disturbances during egg-laying. researchgate.net
The effects of this compound have been quantified through specific behavioral and analytical studies. In laboratory experiments, the presence of synthetic this compound significantly altered male tick behavior. researchgate.net Furthermore, a sensitive analytical method was developed that successfully identified and quantified the compound being naturally emitted by ticks, confirming its biological relevance. researchgate.net
| Experiment Type | Conditions | Control Group Result | Experimental Group Result | Reference |
|---|---|---|---|---|
| Male-Female Contact Assay | Unengorged females treated with 250 µg/mL of the compound. | 80% of males made contact with females. | 28% of males made contact with treated females. | researchgate.net |
| Copulation Assay | Pairs observed over 2 hours with treated females. | 49% of pairs copulated. | 12% of pairs copulated. | researchgate.net |
| Y-Tube Olfactometer | Males exposed to 100 µg/mL of the compound in ethanol (B145695). | Attraction in 25.6% of tests. | Repulsion in 74.4% of tests. | researchgate.net |
| Quantification | Volatiles collected from five engorged females. | N/A | 1.99 ng of the compound was detected. | researchgate.net |
Exploration of its Behavioral and Ecological Implications in Integrated Pest Management
The compound this compound has been identified as a significant semiochemical, a chemical cue that carries information, in the lifecycle of the common tick, Ixodes ricinus. Research into its effects has revealed specific behavioral modifications in this species, suggesting potential applications within Integrated Pest Management (IPM) strategies.
Behavioral Implications: A Copulation Inhibitor
Scientific investigations have demonstrated that this compound functions as a copulation-inhibiting semiochemical for male Ixodes ricinus ticks. researchgate.net This volatile organic compound is released exclusively by engorged females, signaling to males that they are already inseminated and thus unavailable for mating. researchgate.net This chemical message serves to protect the female from superfluous and potentially disruptive copulation attempts during the critical period of oviposition. researchgate.net
Laboratory-based experiments have quantified the behavioral responses of male ticks to this compound. In Y-tube olfactometer assays, a synthetic version of this compound repelled 74.4% of male Ixodes ricinus ticks, while attracting only 25.6%. researchgate.net Further studies revealed a significant reduction in physical interactions and mating success. When unengorged females were treated with the compound, the number of contacts from males dropped to 28%, a stark contrast to the 80% contact rate observed in control groups. researchgate.net Consequently, the percentage of successful copulations decreased to 12% in the presence of the semiochemical, compared to 49% in the control environment over a two-hour period. researchgate.net
Interestingly, unengorged females show no behavioral response to this compound, underscoring its specific role in the reproductive signaling between engorged females and males. researchgate.net
Interactive Data Table: Behavioral Response of Ixodes ricinus Males to this compound
| Experimental Setup | Treatment | Male Response/Outcome | Percentage |
| Y-Tube Olfactometer | Synthetic Compound | Repelled | 74.4% |
| Y-Tube Olfactometer | Synthetic Compound | Attracted | 25.6% |
| Arena with Treated Females | Synthetic Compound | Male Contact | 28% |
| Arena with Untreated Females | Control | Male Contact | 80% |
| Arena with Treated Females | Synthetic Compound | Copulation | 12% |
| Arena with Untreated Females | Control | Copulation | 49% |
Ecological Implications in Integrated Pest Management
The function of this compound as a copulation inhibitor presents a promising avenue for its inclusion in IPM programs for the control of Ixodes ricinus. Semiochemicals are increasingly considered as valuable tools in ecologically sound pest management because of their specificity, which can reduce reliance on broad-spectrum pesticides and minimize harm to non-target organisms. plantprotection.pl
Another potential application is in "push-pull" strategies. In this approach, a repellent, or "push" component, is used to drive pests away from a protected resource (e.g., livestock or humans), while an attractant, or "pull" component, lures them towards a trap or a location where they can be managed. While this compound would act as the "push" component for male ticks, its effectiveness in a comprehensive push-pull system would depend on the identification and use of a suitable attractant.
The successful integration of this compound into an IPM program would require further research into several key areas. These include developing effective and long-lasting field dispensers, understanding the compound's persistence in various environmental conditions, and assessing any potential impacts on non-target species. While the behavioral effects are well-documented in laboratory settings, field trials are necessary to validate its efficacy in reducing tick populations under natural conditions.
Future Research Directions and Emerging Academic Trends
Development of Novel Catalytic Systems for Efficient and Selective Transformations
The future of synthesizing and modifying Methyl 3-chloro-4-methoxybenzoate and related compounds hinges on the development of more efficient and selective catalytic systems. Research is moving beyond traditional methods towards sophisticated catalytic technologies that offer greater control over reactivity and product formation.
A significant area of development is in photoredox and electrophotocatalysis , which use light and electricity to activate otherwise unreactive molecules. nih.gov These methods are particularly promising for the transformation of challenging substrates like haloanisoles. acs.orgresearchgate.net For instance, electrophotocatalytic strategies can generate highly reducing intermediates capable of activating aryl halides with very negative reduction potentials, a category to which chloro-substituted anisoles belong. nih.gov This opens up new pathways for C-C and C-Sn bond formation. nih.gov
Another key trend is the use of transition-metal catalysts for C-H activation . sigmaaldrich.comscielo.br Rhodium complexes, for example, have been studied for the C-H activation of methoxy-substituted benzoic acids, allowing for annulation reactions with alkynes. mdpi.com The regioselectivity of these reactions is influenced by both steric and electronic effects of the substituents, a crucial consideration for a molecule like this compound. mdpi.com Similarly, cobalt-catalyzed systems are being explored for the methoxycarbonylation of dichlorobenzenes, proceeding through a radical anion nucleophilic substitution mechanism, which could be adapted for transformations of this compound. mdpi.com
Organocatalysis also presents a metal-free alternative for C-H activation reactions, addressing concerns about metal contamination in final products, which is particularly important in pharmaceutical synthesis. beilstein-journals.org
Table 1: Emerging Catalytic Systems for Transformations of Substituted Benzoates and Haloarenes
| Catalytic System | Transformation Type | Substrate Class | Potential Application for this compound | Key Advantages |
|---|---|---|---|---|
| Photoredox/Electrophotocatalysis | Reductive Functionalization (e.g., Borylation, Stannylation) | Haloanisoles, Aryl Halides nih.gov | Activation of the C-Cl bond for cross-coupling reactions. | Access to extreme reduction potentials under mild conditions. nih.gov |
| Rhodium Complexes | C-H Activation/Annulation | Methoxy-substituted Benzoic Acids mdpi.com | Selective functionalization of the aromatic ring. | High regioselectivity controlled by ligands and substituents. mdpi.com |
| Cobalt Complexes | Methoxycarbonylation | Dichloroarenes mdpi.com | Introduction of carbonyl groups. | Utilizes a radical anion nucleophilic substitution pathway. mdpi.com |
| Palladium Pincer Complexes | Heck Coupling | Aryl Halides acs.org | C-C bond formation at the chlorinated position. | High stability and activity for cross-coupling. acs.org |
| Organocatalysis | C-H Activation | Arenes beilstein-journals.org | Metal-free C-C and C-X bond formation. | Avoids metal contamination, cost-effective. beilstein-journals.org |
Integration of Advanced Mechanistic Insights through Combined Experimental and Computational Methodologies
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The integration of experimental techniques with computational modeling, particularly Density Functional Theory (DFT), is a powerful emerging trend for elucidating the complex reaction pathways of functionalized benzoates.
DFT calculations are being employed to investigate various reactions relevant to this compound. For example, computational studies on the aminolysis of methyl benzoate (B1203000) have explored concerted versus stepwise mechanisms and the role of general base catalysis, revealing that catalytic processes offer significant energy savings. researchgate.netacs.org Similar studies on the esterification of benzoic acids and the hydrolysis of benzoate esters provide detailed, atomistic-level insights into transition states and activation energies. bas.bgnih.gov For C-H activation reactions, DFT calculations help explain the observed regioselectivity by analyzing the energetics of different pathways and the influence of catalyst ligands. mdpi.com
These computational predictions are increasingly being validated and complemented by experimental mechanistic studies . Techniques such as kinetic analysis and the use of radical inhibitors like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can help determine whether a reaction proceeds through a radical or polar pathway. sciengine.comescholarship.org Isotope labeling studies are another powerful tool. For instance, in Cu/Pd-catalyzed carbonylation reactions, 13C-labeled alcohol was used to trace the origin of the carbonyl carbon in the final ester product. sciengine.com This combined experimental-computational approach provides a comprehensive picture of the reaction landscape, enabling more rational and efficient synthesis design.
Exploration of New Derivatization Strategies for Enhanced Functionalization and Diversification
This compound serves as a valuable scaffold for the synthesis of more complex molecules. ontosight.ai Future research will undoubtedly focus on exploring novel derivatization strategies to expand its chemical space and create new functionalities.
One major avenue is the synthesis of precursors for pharmaceuticals . A notable example is the multi-step synthesis of the tyrosine kinase inhibitor Gefitinib, which has utilized intermediates derived from a related compound, methyl 3-hydroxy-4-methoxybenzoate. arabjchem.org The process involves sequential reactions like alkylation, nitration, reduction, and cyclization, demonstrating how the benzoate core can be extensively modified. arabjchem.org
Another promising strategy is the introduction of highly reactive functional groups. For instance, chlorosulfonylation of the aromatic ring can install a chlorosulfonyl (-SO₂Cl) group, a versatile handle for synthesizing a wide range of sulfonamide derivatives via substitution reactions with various nucleophiles. This opens the door to new classes of compounds with potential biological activities. Similarly, chloroacetylation of an amino-substituted benzoate analogue introduces a reactive chloroacetyl group, useful for further chemical modifications.
Diversification can also be achieved through modifications of the ester group or the substituents on the aromatic ring, creating a library of compounds for screening in various applications.
Table 2: Selected Derivatization Strategies for Functionalized Benzoates
| Reaction Type | Reagents/Conditions | Functional Group Introduced | Purpose/Application |
|---|---|---|---|
| Alkylation/Nitration/Reduction/Cyclization | e.g., 1-bromo-3-chloropropane, HNO₃, Fe/AcOH arabjchem.org | Heterocyclic rings (e.g., quinazoline) | Synthesis of complex pharmaceutical compounds like Gefitinib. arabjchem.org |
| Chlorosulfonylation | Chlorosulfonic acid | Chlorosulfonyl (-SO₂Cl) | Intermediate for sulfonamide drugs and other specialty chemicals. |
| Chloroacetylation | Chloroacetyl chloride, pyridine (B92270) | Chloroacetamide | Building block for further functionalization. |
| Esterification | Various alcohols, acid catalyst | Varied ester groups | Modification of physical properties and creation of new intermediates. |
Advancements in Sustainable and Green Synthesis Protocols for Functionalized Benzoates
In line with the growing emphasis on environmental responsibility in the chemical industry, a significant research trend is the development of sustainable and green synthesis protocols for functionalized benzoates. This involves using renewable feedstocks, employing biocatalysis, and utilizing environmentally benign reaction conditions.
A key area of research is the use of biomass as a starting material . Lignin, a major component of plant biomass, can be broken down by enzymes and engineered microbes to produce valuable aromatic chemicals, including hydroxy- and methoxy-substituted benzoic acids like vanillic acid, a close structural relative of the target compound's core. nih.gov Another approach involves the Diels-Alder reaction of pyrones, which can be derived from the natural product malic acid, to generate para-substituted alkyl benzoates in an environmentally friendly manner. rsc.org
Expansion of Targeted Applications in Materials Science and Bio-Conjugation Chemistry
The unique combination of functional groups in this compound and its derivatives makes it a promising candidate for advanced applications in materials science and the burgeoning field of bio-conjugation chemistry.
Applications in Materials Science
Substituted benzoates are important intermediates for the synthesis of functional polymers . wipo.intgoogle.com For example, derivatives like isopropyl 3-chloro-4-methylbenzoate are useful as monomers or synthetic intermediates for high-performance materials such as aromatic polyamides and polyesters. google.com The rigidity and defined geometry of the aromatic ring, combined with the potential for further functionalization, allow for the tuning of polymer properties. Research is also exploring the use of functionalized benzoates as ligands for the construction of metal-organic frameworks (MOFs) , which have applications in gas storage, separation, and catalysis.
Applications in Bio-Conjugation Chemistry
Bio-conjugation chemistry involves the covalent linking of molecules to biomolecules like proteins or peptides to create probes, diagnostics, or therapeutics. The reactive handles that can be introduced onto the this compound scaffold are key to its potential in this area.
For instance, the introduction of a chlorosulfonyl group creates a reactive site for conjugation to the amine groups of lysine (B10760008) residues on proteins. Another powerful strategy involves creating benzoate derivatives that can be used for radiolabeling. The synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) provides a well-established method for introducing the positron-emitting isotope Fluorine-18 onto biomolecules for use in Positron Emission Tomography (PET) imaging. nih.gov Creating an analogous reagent from the this compound core could lead to novel imaging agents. Furthermore, the development of derivatives with functional groups suitable for click chemistry or for selective reaction with cysteine residues, such as maleimides or vinyl sulfones, represents a significant direction for future research. nih.govmdpi.com
Q & A
Q. What are the optimized synthetic routes for Methyl 3-chloro-4-methoxybenzoate, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Nucleophilic Substitution and Esterification : A common approach involves sequential halogenation and esterification. For example, starting with 4-methoxybenzoic acid, chlorination at the 3-position can be achieved using chlorine gas with FeCl₃ as a catalyst (60–80°C, 12–24 hours). Subsequent esterification with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) yields the target compound .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Yields typically range from 65–85%, depending on stoichiometric control of halogenation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies methoxy (δ 3.8–3.9 ppm), aromatic protons (δ 7.2–8.1 ppm), and ester methyl groups (δ 3.9–4.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and chlorine substitution effects .
- FT-IR : Key peaks include C=O (1720–1740 cm⁻¹), C-O (1250–1270 cm⁻¹), and C-Cl (550–750 cm⁻¹) .
- Chromatography :
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Desiccants (silica gel) mitigate moisture-induced degradation .
- Handling : Use fume hoods and personal protective equipment (nitrile gloves, goggles) to avoid dermal/ocular exposure. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction (SHELX software ) reveals planar aromatic systems with intermolecular C-H···O and halogen bonding (Cl···O) stabilizing the lattice. Dihedral angles between methoxy/ester groups (~15–25°) influence steric hindrance in reactions .
- Reactivity Implications : The electron-withdrawing chlorine substituent directs electrophilic substitution to the 5-position. Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for catalytic coupling reactions .
Q. What computational modeling approaches are used to predict the biological activity of this compound derivatives?
Methodological Answer:
- QSAR and Docking Studies :
- Molecular Dynamics : Simulations (AMBER/CHARMM force fields) assess binding affinity to enzymes (e.g., cytochrome P450). Chlorine and methoxy substituents increase hydrophobic interactions in active sites .
- ADMET Prediction : Tools like SwissADME evaluate logP (2.1–2.5), suggesting moderate blood-brain barrier permeability. Toxicity risks (e.g., hepatotoxicity) are modeled via ProTox-II .
Q. How do microbial degradation pathways of chlorobenzoates inform the environmental fate of this compound?
Methodological Answer:
- Biodegradation Mechanisms : Pseudomonas spp. metabolize chlorobenzoates via ortho-cleavage pathways. Enzymes like benzoate 1,2-dioxygenase and catechol 1,2-dioxygenase degrade the aromatic ring, releasing chloride ions .
- Environmental Persistence : Half-life in soil ranges from 20–60 days (pH 6–8, aerobic conditions). Anaerobic conditions slow degradation due to reduced dioxygenase activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
